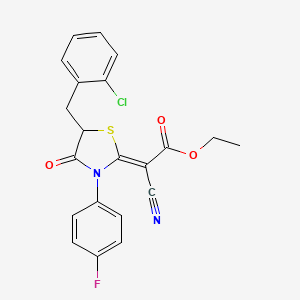
(Z)-ethyl 2-(5-(2-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-ethyl 2-(5-(2-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate” is a complex organic compound. It contains a thiazolidine ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The compound also has a cyano group (-CN), a carboxylate ester group (-COOEt), and aromatic rings with chlorine and fluorine substituents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazolidine ring, the cyano group, the carboxylate ester group, and the aromatic rings with the halogen substituents . The exact 3D structure would depend on the specific spatial arrangement of these groups .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the cyano group might undergo reactions such as hydrolysis, reduction, or addition reactions . The aromatic rings could participate in electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties such as solubility, melting point, boiling point, and reactivity .
Applications De Recherche Scientifique
Thiazolidinone Derivatives
Chemical Reactivity and Synthesis : Thiazolidinone derivatives have been explored for their unique chemical properties and reactivity, making them valuable in synthesizing various compounds. For instance, thiazolidinones have been shown to react with different reagents, leading to a wide range of derivatives with potential biological activities (A. V. Tverdokhlebov et al., 2005).
Anticancer Potential : Some studies focus on synthesizing thiazolidinone derivatives and evaluating their anticancer properties. For example, a novel synthesis of thiazolidinone compounds showed moderate anticancer activity, hinting at their potential use in cancer research (Y. Mabkhot et al., 2019).
Crystal Structure Analysis : Detailed analysis of the crystal structure and computational studies of thiazolidin-4-one derivatives provide insights into their molecular configurations, which is crucial for understanding their chemical behavior and interactions (N. Khelloul et al., 2016).
Stereoselective Synthesis : Research on the stereoselective synthesis of thiazolidine derivatives highlights the importance of these compounds in creating specific molecular configurations, which can be critical for their biological activity and potential pharmaceutical applications (A. Hassan et al., 2020).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl (2Z)-2-[5-[(2-chlorophenyl)methyl]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O3S/c1-2-28-21(27)16(12-24)20-25(15-9-7-14(23)8-10-15)19(26)18(29-20)11-13-5-3-4-6-17(13)22/h3-10,18H,2,11H2,1H3/b20-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMBCJOBIMWIIH-SILNSSARSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=CC=C2Cl)C3=CC=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=CC=C2Cl)C3=CC=C(C=C3)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(5-bromothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2661322.png)
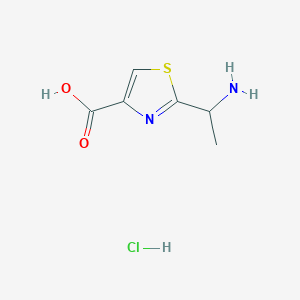

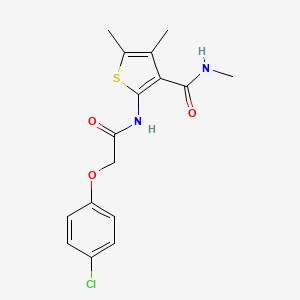
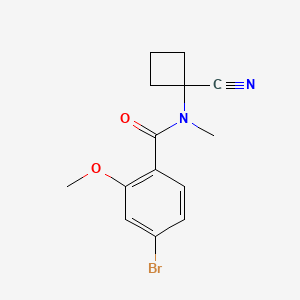
![4-[4-(4-Chlorophenyl)-5-methyl-1H-imidazol-2-yl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B2661329.png)
![3-(4-Chlorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2661330.png)
![6-(4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2661332.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide](/img/structure/B2661334.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2661335.png)
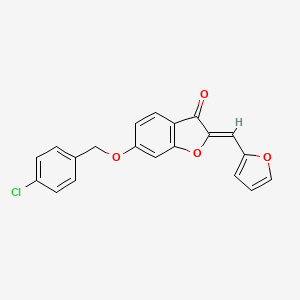

![2-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B2661343.png)
![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2661344.png)